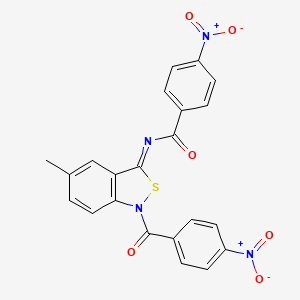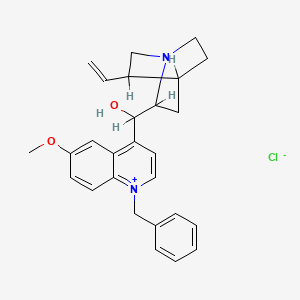
(8alpha,9R)-1'-Benzyl-9-hydroxy-6'-methoxycinchonanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonaniumchlorid ist eine Verbindung, die zur Klasse der Cinchona-Alkaloide gehört. Diese Verbindung ist bekannt für ihre chiralen Eigenschaften und wird häufig als chiraler Phasentransferkatalysator eingesetzt . Sie besitzt fünf verschiedene chirale Zentren, was sie zu einer wertvollen Verbindung in verschiedenen chemischen Reaktionen und industriellen Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonaniumchlorid beinhaltet typischerweise die Reaktion von Cinchonidin mit Benzylchlorid unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie z. B. Natriumhydroxid, durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern. Das Produkt wird dann durch Umkristallisation gereinigt, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen hilft bei der Skalierung der Produktion und gleichzeitig der Aufrechterhaltung der Qualität der Verbindung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonaniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden.
Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Amine und Thiole.
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt die Oxidation der Hydroxylgruppe zur Bildung eines Ketons oder Aldehyds, während die Reduktion zur Bildung verschiedener Alkoholderivate führen kann .
Wissenschaftliche Forschungsanwendungen
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonaniumchlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonaniumchlorid beinhaltet seine Rolle als chiraler Phasentransferkatalysator. Es erleichtert den Transfer chiraler Moleküle zwischen verschiedenen Phasen und erhöht die Geschwindigkeit und Selektivität chemischer Reaktionen. Die Verbindung interagiert mit molekularen Zielstrukturen über Wasserstoffbrückenbindungen und van-der-Waals-Wechselwirkungen, stabilisiert den Übergangszustand und senkt die Aktivierungsenergie der Reaktion .
Wirkmechanismus
The mechanism of action of (8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonanium chloride involves its role as a chiral phase transfer catalyst. It facilitates the transfer of chiral molecules between different phases, enhancing the rate and selectivity of chemical reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals interactions, stabilizing the transition state and lowering the activation energy of the reaction .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cinchonidin: Ein weiteres Cinchona-Alkaloid mit ähnlichen chiralen Eigenschaften.
Cinchonan-9-ol, 6’-methoxy-, Monohydrochlorid, Dihydrat: Eine Verbindung mit ähnlichen Strukturmerkmalen und Anwendungen.
Einzigartigkeit
(8alpha,9R)-1’-Benzyl-9-hydroxy-6’-methoxycinchonaniumchlorid zeichnet sich durch seine spezifischen chiralen Zentren und seine Wirksamkeit als chiraler Phasentransferkatalysator aus. Seine einzigartige Struktur ermöglicht eine hohe enantiomere Reinheit der gebildeten Produkte, was es zu einer wertvollen Verbindung in verschiedenen chemischen und industriellen Anwendungen macht .
Eigenschaften
CAS-Nummer |
60990-88-7 |
|---|---|
Molekularformel |
C27H31ClN2O2 |
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
(1-benzyl-6-methoxyquinolin-1-ium-4-yl)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methanol;chloride |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29-13-11-21(20)15-26(29)27(30)23-12-14-28(17-19-7-5-4-6-8-19)25-10-9-22(31-2)16-24(23)25;/h3-10,12,14,16,20-21,26-27,30H,1,11,13,15,17-18H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DOBHRBYCXDNPFN-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)CC3=CC=CC=C3)C(C4CC5CCN4CC5C=C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


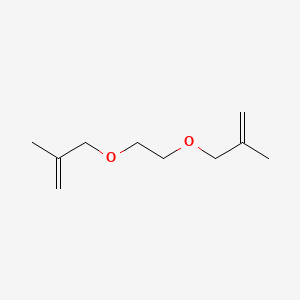

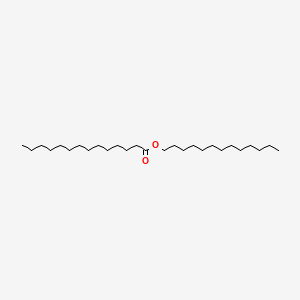
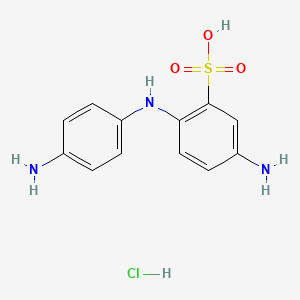
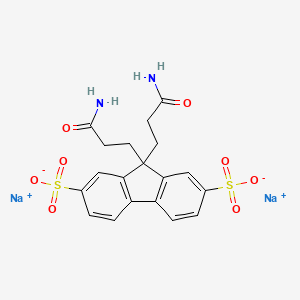

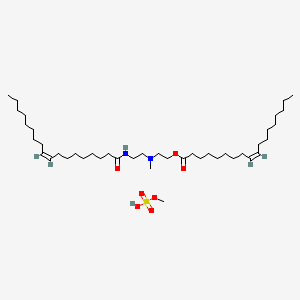
![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)
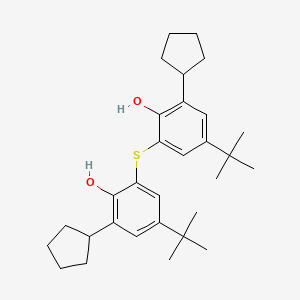
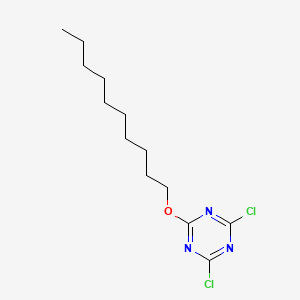
![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide monoacetate](/img/structure/B12675402.png)
